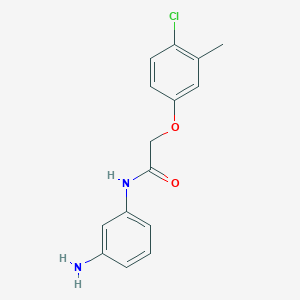![molecular formula C22H30FNO B1385259 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline CAS No. 1040687-56-6](/img/structure/B1385259.png)
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline
Übersicht
Beschreibung
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, also known as 4-Fluoro-N-(2-tert-butylphenoxyethyl)-aniline, is an organic compound used in a variety of scientific research applications. Its chemical formula is C17H23FN2O, and it is a white crystalline solid at room temperature. It is a derivative of aniline, which is an aromatic amine compound found in many organic compounds. 4-Fluoro-N-(2-tert-butylphenoxyethyl)-aniline has been used in a variety of research studies due to its unique properties, such as its low melting point and its ability to act as a catalyst for chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline and related compounds serve as vital intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer therapy. This compound is synthesized through a series of steps including acylation, nucleophilic substitution, and reduction, starting from commercially available materials such as 4-fluoro-2methoxy-5nitroaniline (Zhao et al., 2017).
Medicinal Chemistry and Drug Design
Derivatives of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline play a significant role in medicinal chemistry. For example, 4-Fluoropyrrolidine derivatives are utilized in the development of dipeptidyl peptidase IV inhibitors. These inhibitors are synthesized using N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are prepared in high yield by double fluorination of N-protected 4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. Such compounds are transformed into intermediates like 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide) in excellent yields (Singh & Umemoto, 2011).
Antifungal and Antioxidant Properties
Compounds like 2,4-di-tert-butyl phenol, which are structurally related to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, have been identified for their antifungal and antioxidant properties. These compounds are purified from certain strains of Lactococcus sp. and demonstrate fungicidal activity against various fungi like Aspergillus niger and Fusarium oxysporum. They also exhibit cytotoxicity against cancer cell lines such as HeLa cells, highlighting their potential in biopreservative and dietary antioxidant applications (Varsha et al., 2015).
Polymer and Rubber Stabilization
In the context of materials science, derivatives of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, such as 2,4-di-tert-butyl-6-cycloheximide phenol, are synthesized and applied as antioxidants in natural rubber. These compounds enhance the scorch time, tensile strength, elongation at break, and thermal stability of natural rubber vulcanizates. Their anti-aging effects improve with time, offering significant advantages over commercially available antioxidants (Ju, 2014).
Eigenschaften
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO/c1-21(2,3)16-7-12-20(19(15-16)22(4,5)6)25-14-13-24-18-10-8-17(23)9-11-18/h7-12,15,24H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZNEOCKAGAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166220 | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline | |
CAS RN |
1040687-56-6 | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040687-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)


![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)


![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)

